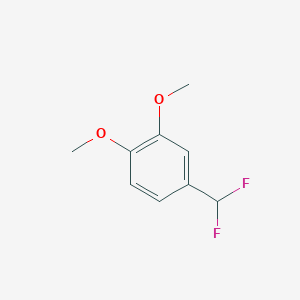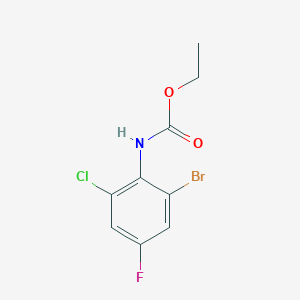![molecular formula C7H3F3O2 B13709996 2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)
2,2,4-Trifluorobenzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of three fluorine atoms and a dioxole ring, which contribute to its distinct chemical behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the bromination of benzo[d][1,3]dioxole followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2,2,4-Trifluorobenzo[d][1,3]dioxole may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trifluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the fluorine atoms or the dioxole ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield fluorinated benzoquinones, while substitution reactions can produce a wide range of fluorinated aromatic compounds .
Aplicaciones Científicas De Investigación
2,2,4-Trifluorobenzo[d][1,3]dioxole finds applications in several scientific research areas, including:
Mecanismo De Acción
The mechanism of action of 2,2,4-Trifluorobenzo[d][1,3]dioxole involves its interaction with molecular targets and pathways. The fluorine atoms and dioxole ring contribute to its reactivity and ability to form stable complexes with various molecules. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in research .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole: Similar in structure but with a bromine atom instead of hydrogen.
4-Fluorobenzo[d][1,3]dioxole: Contains a single fluorine atom, differing in its chemical behavior and applications.
Uniqueness
2,2,4-Trifluorobenzo[d][1,3]dioxole is unique due to the presence of three fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring specific electronic properties and chemical stability.
Propiedades
Fórmula molecular |
C7H3F3O2 |
|---|---|
Peso molecular |
176.09 g/mol |
Nombre IUPAC |
2,2,4-trifluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H3F3O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H |
Clave InChI |
WLOGJHAOFXFAEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)











![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
